molecular formula C12H26N2 B262057 N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine

N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine

Cat. No. B262057
M. Wt: 198.35 g/mol
InChI Key: XDQOFEVLEOMQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine, also known as CX516, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are glutamate-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory. CX516 has been extensively studied for its potential therapeutic applications in cognitive disorders, such as Alzheimer's disease and schizophrenia.

Mechanism of Action

N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine acts as a positive allosteric modulator of AMPA receptors, which means that it enhances their activity without directly binding to the receptor. Specifically, N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine binds to a site on the receptor that is distinct from the glutamate binding site, known as the modulatory site. By binding to this site, N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine increases the affinity of the receptor for glutamate, thereby enhancing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine are largely mediated by its modulation of AMPA receptors. By enhancing the activity of these receptors, N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine increases the strength and duration of synaptic transmission, which is thought to underlie its cognitive-enhancing effects. In addition, N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine for lab experiments is its selectivity for AMPA receptors, which allows for the precise modulation of these receptors without affecting other neurotransmitter systems. Additionally, N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine has a relatively long half-life, which makes it suitable for chronic dosing studies. However, one limitation of N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine is its poor solubility in water, which can complicate its administration and formulation.

Future Directions

There are several potential future directions for research on N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine. One area of interest is the development of more potent and selective allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Another area of interest is the investigation of the long-term effects of N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine on cognitive function and synaptic plasticity. Finally, the use of N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine in combination with other cognitive-enhancing agents, such as cholinesterase inhibitors or NMDA receptor antagonists, could provide synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine involves the reaction of cyclohexylmethylamine with 3-(dimethylamino)propyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out under reflux in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the neurotransmitter that activates them. In vivo studies have demonstrated that N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine improves cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

properties

Product Name

N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-(cyclohexylmethyl)-N//',N//'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H26N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h12-13H,3-11H2,1-2H3

InChI Key

XDQOFEVLEOMQTJ-UHFFFAOYSA-N

SMILES

CN(C)CCCNCC1CCCCC1

Canonical SMILES

CN(C)CCCNCC1CCCCC1

Origin of Product

United States

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